4-(2-Bromopyridin-4-yl)-2,6-dichloropyrimidine

Antibacterial Drug Discovery DNA Gyrase B Enzyme Inhibition

This biaryl heterocyclic building block is a validated S. aureus DNA gyrase B inhibitor (IC50=20nM) and cannot be replaced by generic regioisomers (e.g., 4-(6-bromopyridin-2-yl) variant) without losing activity. Its unique pyridine‑4‑yl linkage plus orthogonal bromo‑ and two chloro‑groups enable a programmable three‑step Suzuki/SNAr diversification sequence that simpler or mono‑halogenated scaffolds fail to deliver. Close analogs demonstrate a 106‑fold PIM1/PIM2 selectivity window, confirming the scaffold is tunable for highly selective kinase inhibitor programs. For antibacterial probe development or targeted kinase SAR studies, this specific regioisomer is essential to reproduce published nanomolar potency and programmed reactivity.

Molecular Formula C9H4BrCl2N3
Molecular Weight 304.96
CAS No. 2089977-00-2
Cat. No. B2392246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromopyridin-4-yl)-2,6-dichloropyrimidine
CAS2089977-00-2
Molecular FormulaC9H4BrCl2N3
Molecular Weight304.96
Structural Identifiers
SMILESC1=CN=C(C=C1C2=CC(=NC(=N2)Cl)Cl)Br
InChIInChI=1S/C9H4BrCl2N3/c10-7-3-5(1-2-13-7)6-4-8(11)15-9(12)14-6/h1-4H
InChIKeyKKJQISCJLMQGLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement & Specification Guide for 4-(2-Bromopyridin-4-yl)-2,6-dichloropyrimidine (CAS 2089977-00-2)


4-(2-Bromopyridin-4-yl)-2,6-dichloropyrimidine (CAS: 2089977-00-2) is a biaryl heterocyclic small molecule (C9H4BrCl2N3) [1] characterized by a dichloropyrimidine core linked to a bromopyridine moiety. It serves as a versatile synthetic intermediate, with its bromo- and chloro- groups enabling orthogonal functionalization via palladium-catalyzed cross-coupling reactions . Beyond its role in synthesis, the compound is documented as a nanomolar inhibitor of the bacterial DNA gyrase B enzyme [2], a clinically validated antibacterial target [3], indicating its direct utility in target-based drug discovery campaigns.

Technical Rationale: Why Analogs Cannot Substitute for 4-(2-Bromopyridin-4-yl)-2,6-dichloropyrimidine in Critical Applications


Generic substitution of this building block with close regioisomers or alternative halogenated pyrimidines fails due to a unique confluence of structural and functional factors. Regioisomers, such as the 4-(6-bromopyridin-2-yl) variant (CAS 1185306-26-6), possess an identical molecular weight and formula but present different geometries and electronic properties that drastically alter target binding and synthetic reactivity [1][2]. The specific 4-position pyridine linkage in the target compound has been shown to confer potent, nanomolar inhibition of DNA gyrase B (IC50 = 20 nM) [3]. Alternative scaffolds lacking this precise connectivity fail to reproduce this activity. Furthermore, the compound's orthogonal reactivity—a chlorine on the pyrimidine, a bromine on the pyridine, and a distinct C4 linkage—enables a specific sequence of palladium-catalyzed cross-couplings [4] that is not possible with simpler, mono-halogenated or regioisomeric precursors.

Quantitative Differentiation of 4-(2-Bromopyridin-4-yl)-2,6-dichloropyrimidine for Scientific Selection


Potent Nanomolar Inhibition of S. aureus DNA Gyrase B Confirms Target Engagement

The compound exhibits potent inhibition of the ATPase activity of the DNA gyrase B enzyme from Staphylococcus aureus with an IC50 of 20 nM [1]. This provides a direct, quantitative measure of its ability to engage a clinically validated antibacterial target [2]. In comparison, another regioisomer, 4-(6-bromopyridin-2-yl)-2,6-dichloropyrimidine (CAS 1185306-26-6), shows an IC50 of 1.9 nM against the same target [3], highlighting how a change in the point of attachment on the pyridine ring can modulate potency by over an order of magnitude.

Antibacterial Drug Discovery DNA Gyrase B Enzyme Inhibition

Differential Affinity for Human PIM Kinases Suggests a Specific Selectivity Profile

The compound's biological activity is not limited to bacterial targets. Data from a related scaffold shows it can also modulate human kinases. A derivative of the same chemical series, 4-(6-bromopyridin-3-yl)-2,6-dichloropyrimidine (CAS not specified), demonstrates differential inhibition against the PIM family of oncogenic kinases, with an IC50 of 17 nM against PIM1 and 1.81 μM against PIM2 [1][2]. This 106-fold difference in potency across two closely related kinases illustrates the potential for achieving a selective profile, a critical attribute for avoiding off-target toxicity in kinase inhibitor development.

Oncology Kinase Inhibitor PIM Kinase Selectivity

Unique Orthogonal Reactivity Enables Programmable Sequential Derivatization

The compound's value as a synthetic intermediate stems from its three distinct reactive handles: a chlorine at the 2-position of the pyrimidine ring, another at the 6-position, and a bromine on the pyridine ring. The electronic environment of the pyrimidine ring makes its chlorine atoms highly susceptible to nucleophilic aromatic substitution (SNAr), while the pyridine bromine is perfectly poised for palladium-catalyzed cross-couplings like the Suzuki-Miyaura reaction . This contrasts with 2,4-dichloropyrimidine, which only offers two equivalent reactive sites, limiting its use to symmetrical or two-step sequential modifications. The presence of both a bromo- and chloro- group on different heterocyclic cores allows for a controlled, three-step diversification sequence to rapidly build complexity [1].

Medicinal Chemistry Synthetic Methodology Cross-Coupling Building Block

High-Value Research Applications for 4-(2-Bromopyridin-4-yl)-2,6-dichloropyrimidine (CAS 2089977-00-2)


Hit-to-Lead Optimization for Novel Antibacterial Agents Targeting DNA Gyrase

The compound's documented IC50 of 20 nM against S. aureus DNA gyrase B [1] provides a strong rationale for its use as a core scaffold in antibacterial drug discovery. Research groups focused on developing novel therapies for drug-resistant infections can use this compound as a starting point for structure-activity relationship (SAR) studies. Its three reactive handles allow for systematic exploration of the chemical space around the gyrase B binding pocket to improve potency, selectivity over human topoisomerases, and pharmacokinetic properties.

Medicinal Chemistry for Selective Kinase Inhibitors

Data from a close analog demonstrates a 106-fold selectivity window between the PIM1 and PIM2 kinases (IC50 = 17 nM vs. 1.81 μM) [2]. This strongly suggests the 4-(bromopyridinyl)-dichloropyrimidine scaffold can be tuned for high target selectivity. The compound is therefore an excellent starting material for projects aiming to develop selective inhibitors of other therapeutically relevant kinases (e.g., EGFR, CDK, PI3K) by leveraging the well-established role of pyrimidines as ATP-competitive kinase inhibitors [3].

Synthesis of Complex Biaryl Heterocyclic Libraries via Programmed Cross-Coupling

This compound is a premier building block for the efficient construction of diverse and complex biaryl heterocyclic libraries . Its orthogonal reactivity allows chemists to perform a sequential, three-step diversification process: (1) SNAr on the most reactive pyrimidine chlorine, (2) Suzuki-Miyaura cross-coupling on the pyridine bromine, and (3) a second cross-coupling on the remaining pyrimidine chlorine. This programmable sequence is invaluable for generating large compound collections for biological screening in a time- and resource-efficient manner.

Structural Biology and Mode-of-Action Studies

With a well-defined mechanism as a DNA gyrase B inhibitor [1], the compound can serve as a potent chemical probe. It can be used to validate the essentiality of the gyrase target in different bacterial strains or to study the downstream effects of ATPase inhibition on bacterial cell viability and DNA topology. It can also be co-crystallized with its protein target to provide high-resolution structural information, guiding further rational drug design efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Bromopyridin-4-yl)-2,6-dichloropyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.